2-Deuteroindole
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Overview
Description
2-Deuteroindole is a deuterated derivative of indole, where one of the hydrogen atoms in the indole structure is replaced by deuterium. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole and its derivatives are widely distributed in nature and have significant biological and pharmacological importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuteroindole typically involves the deuteration of indole. One common method is the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The choice of method depends on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Deuteroindole undergoes various chemical reactions similar to indole, including:
Electrophilic Substitution: Commonly at the 3-position of the indole ring.
Oxidation and Reduction: Can be oxidized to form indole-2-carboxylic acid or reduced to form indoline.
Substitution Reactions: Halogenation, nitration, and sulfonation reactions are typical.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Halogenated Indoles: Products like 3-bromoindole.
Oxidized Products: Indole-2-carboxylic acid.
Reduced Products: Indoline.
Scientific Research Applications
2-Deuteroindole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Deuteroindole involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits kinetic isotope effects, which can influence reaction rates and metabolic pathways. This property makes it valuable in studying enzyme mechanisms and metabolic processes .
Comparison with Similar Compounds
Indole: The non-deuterated parent compound.
3-Deuteroindole: Another deuterated derivative with deuterium at the 3-position.
Indoline: The fully reduced form of indole.
Uniqueness: 2-Deuteroindole is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it useful in isotope labeling studies and in understanding the effects of deuterium on biological systems .
Properties
Molecular Formula |
C8H7N |
---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
2-deuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6D |
InChI Key |
SIKJAQJRHWYJAI-RAMDWTOOSA-N |
Isomeric SMILES |
[2H]C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
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